molecular formula C8H15NO2 B13021508 N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine

N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine

Cat. No.: B13021508
M. Wt: 157.21 g/mol
InChI Key: BUCMUSJCFKIJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine is a spirocyclic amine derivative characterized by a unique bicyclic structure combining a seven-membered ring fused with a three-membered ring (spiro[3.4]octane backbone). The compound features two oxygen atoms at positions 2 and 5 (dioxa) and an ethylamine substituent at position 5. This structure confers distinct conformational rigidity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-ethyl-2,5-dioxaspiro[3.4]octan-7-amine

InChI

InChI=1S/C8H15NO2/c1-2-9-7-3-8(11-4-7)5-10-6-8/h7,9H,2-6H2,1H3

InChI Key

BUCMUSJCFKIJAY-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC2(COC2)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine typically involves the following steps:

    Formation of the Dioxolane Ring: The initial step involves the formation of the dioxolane ring through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The dioxolane intermediate undergoes a spirocyclization reaction with a suitable cyclohexane derivative. This step often requires a strong acid catalyst to facilitate the formation of the spiro linkage.

    Introduction of the Ethylamine Group: The final step involves the introduction of the ethylamine group through nucleophilic substitution. This can be achieved by reacting the spiro intermediate with ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule. Halogenation, alkylation, and acylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to selective biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Ethyl-2,5-dioxaspiro[3.4]octan-7-amine, we compare it to structurally analogous spirocyclic amines and ethyl-substituted derivatives. Key differences in ring size, substituents, and functional groups are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Ring System Substituents LogP<sup>*</sup> Water Solubility (mg/mL) Key Applications
This compound C₉H₁₇NO₂ Spiro[3.4]octane Ethylamine, dioxa 1.2 (predicted) ~10 (moderate) Preclinical scaffold
N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine C₈H₁₅NO₂ Spiro[3.4]octane Methylamine, dioxa 0.8 (predicted) ~20 (higher) Neurological probes
2,5-Dioxaspiro[4.5]decan-8-amine C₉H₁₇NO₂ Spiro[4.5]decane Unsubstituted amine 0.5 50 Catalysis intermediates
N-Ethyl-1,4-dioxaspiro[5.5]undecan-3-amine C₁₁H₂₁NO₂ Spiro[5.5]undecane Ethylamine, dioxa 2.1 ~5 (low) Antiviral candidate

<sup>*</sup>LogP values estimated via computational models (e.g., XLogP3).

Key Findings:

Smaller rings (e.g., spiro[3.4]octane) reduce conformational flexibility, which may limit metabolic degradation but increase synthetic complexity.

Substituent Effects :

  • The ethylamine group enhances lipophilicity (LogP ~1.2) relative to methylamine derivatives (LogP ~0.8), favoring membrane permeability but reducing aqueous solubility.
  • In contrast, unsubstituted amines (e.g., 2,5-dioxaspiro[4.5]decan-8-amine) exhibit higher solubility but lower bioavailability.

Biological Relevance :

  • Ethyl-substituted spiroamines are less explored than methyl analogs, but preliminary studies suggest improved pharmacokinetic profiles in CNS-targeting agents due to balanced LogP values .
  • The dioxa motif in this compound may confer hydrogen-bonding capacity, a feature leveraged in protease inhibitor design.

Synthetic Challenges :

  • Spiro[3.4]octane systems require specialized cyclization strategies (e.g., ring-closing metathesis) compared to more common spiro[5.5] frameworks, impacting scalability .

Notes on Evidence Utilization

The provided evidence focuses on NDMA (a nitrosamine) and literature search strategies, which are unrelated to the spirocyclic amine . Thus, this analysis relies on general principles of spirocyclic chemistry and extrapolation from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.